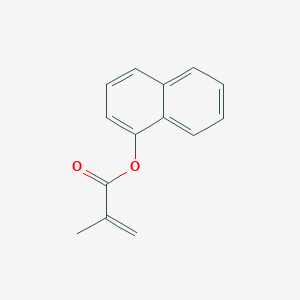
alpha-naphthyl methacrylate
Número de catálogo B094509
Peso molecular: 212.24 g/mol
Clave InChI: HVYCQBKSRWZZGX-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
Patent
US06168897A
Procedure details


0.3 mol of 2-naphthyl methacrylate and 0.7 mol of tert-butyl methacrylate were mixed with 200 g of toluene, and 2 g of azoisobutylonitrile (AIBN) was added thereto. The mixed system was heated at a temperature of 70° C. for 8 hours and then purified by dropping it into acetone-methanol solvent, to obtain a copolymer of naphthyl methacrylate and tert-butyl methacrylate (Resin A).



Identifiers


|
REACTION_CXSMILES
|
C(O[C:7]1[CH:16]=[CH:15][C:14]2[C:9](=[CH:10][CH:11]=[CH:12][CH:13]=2)[CH:8]=1)(=O)C(C)=C.[C:17]([O:22][C:23]([CH3:26])([CH3:25])[CH3:24])(=[O:21])[C:18]([CH3:20])=[CH2:19].CC(N=NC(C#N)(C)C)(C#N)C>C1(C)C=CC=CC=1>[C:17]([O:22][C:10]1[C:9]2[C:14](=[CH:15][CH:16]=[CH:7][CH:8]=2)[CH:13]=[CH:12][CH:11]=1)(=[O:21])[C:18]([CH3:20])=[CH2:19].[C:17]([O:22][C:23]([CH3:26])([CH3:25])[CH3:24])(=[O:21])[C:18]([CH3:20])=[CH2:19]
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
0.3 mol
|
|
Type
|
reactant
|
|
Smiles
|
C(C(=C)C)(=O)OC1=CC2=CC=CC=C2C=C1
|
|
Name
|
|
|
Quantity
|
0.7 mol
|
|
Type
|
reactant
|
|
Smiles
|
C(C(=C)C)(=O)OC(C)(C)C
|
|
Name
|
|
|
Quantity
|
2 g
|
|
Type
|
reactant
|
|
Smiles
|
CC(C)(C#N)N=NC(C)(C)C#N
|
|
Name
|
|
|
Quantity
|
200 g
|
|
Type
|
solvent
|
|
Smiles
|
C1(=CC=CC=C1)C
|
Conditions


Temperature
|
Control Type
|
UNSPECIFIED
|
|
Setpoint
|
70 °C
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


ADDITION
|
Type
|
ADDITION
|
|
Details
|
was added
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
purified
|
Outcomes


Product
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
C(C(=C)C)(=O)OC1=CC=CC2=CC=CC=C12
|
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
C(C(=C)C)(=O)OC(C)(C)C
|
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
Patent
US06168897A
Procedure details


0.3 mol of 2-naphthyl methacrylate and 0.7 mol of tert-butyl methacrylate were mixed with 200 g of toluene, and 2 g of azoisobutylonitrile (AIBN) was added thereto. The mixed system was heated at a temperature of 70° C. for 8 hours and then purified by dropping it into acetone-methanol solvent, to obtain a copolymer of naphthyl methacrylate and tert-butyl methacrylate (Resin A).



Identifiers


|
REACTION_CXSMILES
|
C(O[C:7]1[CH:16]=[CH:15][C:14]2[C:9](=[CH:10][CH:11]=[CH:12][CH:13]=2)[CH:8]=1)(=O)C(C)=C.[C:17]([O:22][C:23]([CH3:26])([CH3:25])[CH3:24])(=[O:21])[C:18]([CH3:20])=[CH2:19].CC(N=NC(C#N)(C)C)(C#N)C>C1(C)C=CC=CC=1>[C:17]([O:22][C:10]1[C:9]2[C:14](=[CH:15][CH:16]=[CH:7][CH:8]=2)[CH:13]=[CH:12][CH:11]=1)(=[O:21])[C:18]([CH3:20])=[CH2:19].[C:17]([O:22][C:23]([CH3:26])([CH3:25])[CH3:24])(=[O:21])[C:18]([CH3:20])=[CH2:19]
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
0.3 mol
|
|
Type
|
reactant
|
|
Smiles
|
C(C(=C)C)(=O)OC1=CC2=CC=CC=C2C=C1
|
|
Name
|
|
|
Quantity
|
0.7 mol
|
|
Type
|
reactant
|
|
Smiles
|
C(C(=C)C)(=O)OC(C)(C)C
|
|
Name
|
|
|
Quantity
|
2 g
|
|
Type
|
reactant
|
|
Smiles
|
CC(C)(C#N)N=NC(C)(C)C#N
|
|
Name
|
|
|
Quantity
|
200 g
|
|
Type
|
solvent
|
|
Smiles
|
C1(=CC=CC=C1)C
|
Conditions


Temperature
|
Control Type
|
UNSPECIFIED
|
|
Setpoint
|
70 °C
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


ADDITION
|
Type
|
ADDITION
|
|
Details
|
was added
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
purified
|
Outcomes


Product
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
C(C(=C)C)(=O)OC1=CC=CC2=CC=CC=C12
|
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
C(C(=C)C)(=O)OC(C)(C)C
|
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |

